Tribenzyl phosphite
Overview
Description
Tribenzyl phosphite is an organic phosphorus compound with the molecular formula C21H21O3P. It is also known as phosphorous acid, tris(phenylmethyl) ester. This compound is characterized by its three benzyl groups attached to a phosphite core. This compound is a colorless to pale yellow liquid with a density of approximately 1.19 g/cm³ .
Mechanism of Action
Target of Action
Tribenzyl phosphite is primarily used as a stabilizer and antioxidant in the polymer industry . Its primary targets are the polymers that it helps stabilize against degradation during processing and long-term applications .
Mode of Action
This compound functions as an antioxidant by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . All phosphites, including this compound, are hydroperoxide-decomposing secondary antioxidants . Their reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the decomposition of hydroperoxides . This process is catalytic and results in the formation of acidic hydrogen phosphates by hydrolysis and peroxidolysis . The o-hydroxyphenyl phosphates formed in this way from o-phenylene phosphites are excellent chain-breaking antioxidants .
Result of Action
The primary result of this compound’s action is the stabilization of polymers against degradation during processing and long-term applications . It achieves this by acting as an antioxidant, decomposing hydroperoxides, and breaking radical chains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of the substrate to be stabilized and the reaction conditions can affect its antioxidant function . Furthermore, it’s worth noting that the compound is relatively stable, but care should be taken to avoid contact with oxidizing agents to prevent fire or explosion risks .
Preparation Methods
Tribenzyl phosphite can be synthesized through several methods:
Direct Esterification Method: This involves the reaction of phosphorous acid with benzyl alcohol.
Reaction with Phosphorus Trichloride: This method involves the reaction of phosphorus trichloride with benzaldehyde to form this compound.
Industrial Production: The large-scale industrial production of this compound involves the reaction of phosphorus trichloride with benzaldehyde under controlled conditions to ensure safety and minimize side reactions.
Chemical Reactions Analysis
Tribenzyl phosphite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphonic acids.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl groups are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, hydrogen gas, and various nucleophiles. The major products formed from these reactions are phosphonic acids, dibenzyl phosphonates, and substituted phosphites .
Scientific Research Applications
Tribenzyl phosphite has several applications in scientific research:
Comparison with Similar Compounds
Tribenzyl phosphite can be compared with other similar compounds, such as:
Dibenzyl Phosphite: Similar to this compound but with only two benzyl groups.
Triphenyl Phosphite: Contains three phenyl groups instead of benzyl groups.
Triethyl Phosphite: Contains three ethyl groups instead of benzyl groups.
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
tribenzyl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-4-10-19(11-5-1)16-22-25(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFOMYPMTJLQGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934408 | |
Record name | Tribenzyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15205-57-9 | |
Record name | Tris(phenylmethyl) phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15205-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tribenzylphosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribenzyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribenzyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described for Tribenzyl phosphite?
A1: The research paper [] highlights a method for synthesizing this compound using phosphorus trichloride and benzyl alcohol as starting materials. Notably, the study investigates the use of N,N-dimethyl aniline as an acid binding agent and petroleum ether as a solvent. This is significant because it explores alternative reaction conditions to potentially improve the yield and efficiency of this compound synthesis. The results presented in the paper suggest that this method can achieve a high yield (up to 80.5%) under optimized conditions, which could be beneficial for large-scale production and industrial applications of this compound.
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